Home > Products > Screening Compounds P57628 > ETV6-AML1 fusion protein (332-346)
ETV6-AML1 fusion protein (332-346) -

ETV6-AML1 fusion protein (332-346)

Catalog Number: EVT-243864
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ETV6-AML1 fusion protein
Overview

The ETV6-AML1 fusion protein, resulting from the translocation t(12;21), is a significant genetic alteration associated with childhood acute lymphoblastic leukemia. This fusion gene combines the ETV6 gene, which acts as a transcriptional repressor, with the AML1 gene, known for its role as a transcriptional activator. The resulting fusion protein alters normal transcriptional regulation, contributing to leukemogenesis in pediatric patients. Approximately 25% of these patients exhibit this particular genetic alteration, making it one of the most common in B-cell precursor acute lymphoblastic leukemia .

Source

The ETV6-AML1 fusion protein is primarily studied in hematological malignancies, particularly in B-cell precursor acute lymphoblastic leukemia. Its discovery and subsequent research have been facilitated by various molecular biology techniques, including chromatin immunoprecipitation and high-throughput sequencing .

Classification

ETV6-AML1 is classified as a chimeric transcription factor. It is categorized under oncogenic fusion proteins due to its role in cancer development. The fusion protein functions by altering the transcriptional landscape of affected cells, leading to uncontrolled proliferation and survival .

Synthesis Analysis

Methods

The synthesis of the ETV6-AML1 fusion protein typically involves molecular cloning techniques. The coding sequences of both ETV6 and AML1 are amplified using polymerase chain reaction and subsequently fused through overlap extension polymerase chain reaction. This method allows for the creation of a single open reading frame that encodes the complete fusion protein.

Technical Details

  • Constructs: The ETV6 coding sequence is often subcloned into expression vectors such as pcDNA3.1 or lentiviral vectors for stable expression in cell lines.
  • Transfection: Techniques like lipofection or electroporation are employed to introduce the constructs into target cells, where stable clones expressing the ETV6-AML1 fusion can be selected using antibiotic resistance markers .
Molecular Structure Analysis

Structure

The ETV6-AML1 fusion protein retains functional domains from both parental proteins:

  • ETV6 Component: Contains a pointed domain necessary for protein-protein interactions and a central repressive domain.
  • AML1 Component: Includes Runt DNA-binding and transactivation domains.

This structural combination allows the fusion protein to act as a transcriptional repressor, inhibiting genes that would normally promote differentiation and apoptosis in hematopoietic cells .

Data

Structural analyses using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy can provide insights into the three-dimensional conformation of the ETV6-AML1 fusion protein, although specific structural data may be limited.

Chemical Reactions Analysis

Reactions

The ETV6-AML1 fusion protein primarily engages in transcriptional regulation rather than traditional chemical reactions. Its mechanism involves binding to DNA at specific promoter regions, thereby modulating gene expression.

Technical Details

Chromatin immunoprecipitation assays have been utilized to identify target genes regulated by ETV6-AML1. These studies reveal that the fusion protein can directly bind to promoter regions and recruit co-repressors, leading to downregulation of critical genes involved in cell cycle control and apoptosis .

Mechanism of Action

Process

The mechanism by which ETV6-AML1 contributes to leukemogenesis involves several steps:

  1. Transcriptional Repression: The fusion protein represses normal AML1 target genes that promote differentiation.
  2. Altered Gene Expression: It induces a unique transcriptional network that supports cell proliferation and survival while inhibiting apoptosis.
  3. Co-factor Sequestration: The ETV6 component may sequester essential transcriptional co-factors, further disrupting normal cellular functions .

Data

Gene expression profiling studies have identified numerous target genes influenced by ETV6-AML1, providing insights into its role in leukemogenesis and potential therapeutic targets for intervention .

Physical and Chemical Properties Analysis

Physical Properties

The physical properties of the ETV6-AML1 fusion protein include:

  • Molecular Weight: Approximately 50 kDa.
  • Solubility: Typically soluble in phosphate-buffered saline or other aqueous buffers used for biological assays.

Chemical Properties

As a protein, ETV6-AML1 is sensitive to conditions such as pH and temperature, which can affect its stability and activity. It is generally stable under physiological conditions but may denature under extreme conditions.

Relevant analyses such as circular dichroism spectroscopy can be employed to assess secondary structure content, while thermal stability assays can provide insights into its folding and stability characteristics.

Applications

Scientific Uses

Research on the ETV6-AML1 fusion protein has several applications:

  • Cancer Research: Understanding its role in leukemia provides insights into oncogenic processes.
  • Biomarker Development: It serves as a potential biomarker for diagnosing specific subtypes of acute lymphoblastic leukemia.
  • Therapeutic Targeting: Investigating pathways regulated by this fusion protein opens avenues for targeted therapies aimed at disrupting its function or restoring normal gene expression patterns .

Properties

Product Name

ETV6-AML1 fusion protein (332-346)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.